Cas no 61921-82-2 (1H-Indole-1-acetamide, 2-methyl-)

1H-Indole-1-acetamide, 2-methyl- structure
61921-82-2 structure
Product Name:1H-Indole-1-acetamide, 2-methyl-
CAS No:61921-82-2
MF:C11H12N2O
MW:188.225782394409
CID:463054
PubChem ID:4086010
Update Time:2025-04-19

1H-Indole-1-acetamide, 2-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-1-acetamide, 2-methyl-
    • 2-(2-methylindol-1-yl)acetamide
    • 5-methyl indoleacetamide
    • DTXSID10399154
    • AKOS005412130
    • CHEMBL3252105
    • 61921-82-2
    • SCHEMBL8568160
    • Inchi: 1S/C11H12N2O/c1-8-6-9-4-2-3-5-10(9)13(8)7-11(12)14/h2-6H,7H2,1H3,(H2,12,14)
    • InChI Key: KLWJQUFEYCQOPX-UHFFFAOYSA-N
    • SMILES: O=C(CN1C(C)=CC2C=CC=CC1=2)N

Computed Properties

  • Exact Mass: 188.09506
  • Monoisotopic Mass: 188.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 48Ų

Experimental Properties

  • PSA: 48.02
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